molecular formula C16H10BrN3O B2569592 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile CAS No. 476211-08-2

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile

Cat. No.: B2569592
CAS No.: 476211-08-2
M. Wt: 340.18
InChI Key: ICIGSDFVWHZLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is a complex organic compound featuring a benzimidazole core, a bromophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by further functionalization steps. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the bromophenyl ring.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is not fully understood. it is believed to interact with molecular targets through its benzimidazole core, which can bind to various enzymes and receptors. The bromophenyl group may also play a role in its activity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile is unique due to its combination of a benzimidazole core, a bromophenyl group, and a nitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for scientific research.

Properties

CAS No.

476211-08-2

Molecular Formula

C16H10BrN3O

Molecular Weight

340.18

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11-

InChI Key

ICIGSDFVWHZLID-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.